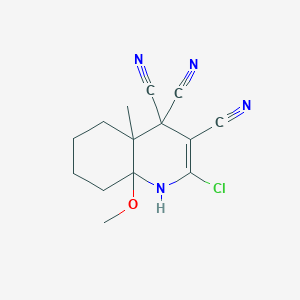![molecular formula C21H18F3N5O B11470332 8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11470332.png)
8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHYL-4-(3-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazine core, substituted with methyl, phenyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-4-(3-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption. The reaction conditions are optimized to achieve the desired product efficiently, often involving temperature control, pressure regulation, and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-METHYL-4-(3-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
8-METHYL-4-(3-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-METHYL-4-(3-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-METHYL-4-(3-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE: shares structural similarities with other pyrimido[1,2-a][1,3,5]triazine derivatives.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds have similar trifluoromethyl and phenyl substitutions but differ in their core structure.
Uniqueness
The uniqueness of 8-METHYL-4-(3-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific substitution pattern and the presence of the pyrimido[1,2-a][1,3,5]triazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18F3N5O |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
8-methyl-4-(3-methylphenyl)-2-[3-(trifluoromethyl)anilino]-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H18F3N5O/c1-12-5-3-6-14(9-12)18-27-19(28-20-25-13(2)10-17(30)29(18)20)26-16-8-4-7-15(11-16)21(22,23)24/h3-11,18H,1-2H3,(H2,25,26,27,28) |
InChI Key |
ZCYZLHVSOOFZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2N=C(NC3=NC(=CC(=O)N23)C)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11470255.png)

![3-(1,3-benzodioxol-5-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470273.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B11470284.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470294.png)
![8-(4-fluorophenyl)-N-(3-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11470300.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](phenyl)methanone](/img/structure/B11470306.png)
![N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide](/img/structure/B11470312.png)
![Ethyl [2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl](oxo)acetate](/img/structure/B11470317.png)
![1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione](/img/structure/B11470318.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11470323.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11470326.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11470327.png)
![2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11470329.png)
